Deoxypodophyllotoxin

Beschreibung

Historical Perspectives on Aryltetralin Lignans (B1203133) in Medicinal Chemistry

Lignans, a diverse group of phenylpropanoid dimers found extensively in the plant kingdom, have a long history of use in traditional medicine across various cultures. pensoft.net The aryltetralin class of lignans, to which deoxypodophyllotoxin belongs, has been a focal point of medicinal chemistry research primarily due to the potent biological activities of its members. pensoft.netdergipark.org.tr Historically, the investigation into aryltetralin lignans was spurred by the discovery of podophyllotoxin (B1678966), first isolated in 1880 from the American Mayapple (Podophyllum peltatum). dergipark.org.trresearchgate.netnbuv.gov.ua The structure of podophyllotoxin was later elucidated in 1932. rsc.org

The recognition of the antimitotic and antitumor properties of podophyllotoxin and related compounds in the mid-20th century marked a significant turning point. dergipark.org.trnbuv.gov.ua This discovery led to extensive research into the isolation, characterization, and synthesis of various aryltetralin lignans from different plant sources. These efforts were aimed at understanding their structure-activity relationships and developing new therapeutic agents. researchgate.netresearchgate.net The development of semi-synthetic derivatives of podophyllotoxin, such as etoposide (B1684455) and teniposide (B1684490), which are now established anticancer drugs, further solidified the importance of aryltetralin lignans in modern medicine. nih.govnih.gov This historical context underscores the foundational role that the study of compounds like podophyllotoxin has played in paving the way for the investigation of other promising aryltetralin lignans, including this compound.

Significance of this compound as a Natural Product and Therapeutic Precursor

This compound is a significant natural product primarily due to its role as a key intermediate in the biosynthesis of other important lignans and as a precursor for the semi-synthesis of therapeutic agents. nih.govthieme-connect.com It is an analog of podophyllotoxin and is found in various plant species, including those of the Anthriscus, Juniperus, and Podophyllum genera. jmb.or.krspandidos-publications.comacs.org The limited availability of podophyllotoxin from its natural sources has driven the search for alternative precursors, with this compound emerging as a viable candidate. nih.govacs.org

The chemical structure of this compound makes it amenable to modification, allowing for the synthesis of various derivatives with potentially enhanced therapeutic properties. Its conversion to podophyllotoxin is a critical step in the production of semi-synthetic anticancer drugs like etoposide and teniposide. nih.govthieme-connect.com Furthermore, endophytic fungi have been identified as a potential source for the biotransformation of this compound into podophyllotoxin, offering a more sustainable and environmentally friendly production method compared to extraction from endangered plant species. thieme-connect.commdpi.com The pursuit of efficient extraction protocols and alternative production methods, such as plant cell cultures, highlights the value placed on this compound as a starting material in pharmaceutical manufacturing. nih.govacs.org

Overview of Established Pharmacological Activities

This compound exhibits a broad range of pharmacological activities, with its antitumor effects being the most extensively studied. nih.gov It functions as a microtubule destabilizer, binding to tubulin and thereby inhibiting cell division, a mechanism it shares with podophyllotoxin. jmb.or.krmdpi.com This antimitotic property is central to its anticancer effects.

Research has demonstrated the efficacy of this compound against a variety of cancer cell lines. It has been shown to inhibit the growth of non-small cell lung cancer (NSCLC), gastric cancer, glioblastoma, breast cancer, cholangiocarcinoma, and osteosarcoma cells. jmb.or.krspandidos-publications.comjmb.or.krmdpi.comfrontiersin.orgspandidos-publications.com The mechanisms underlying its anticancer activity are multifaceted and include the induction of apoptosis (programmed cell death) and cell cycle arrest, typically at the G2/M phase. spandidos-publications.comjmb.or.krmdpi.com

Beyond its anticancer properties, this compound also possesses anti-inflammatory, antiviral, and anti-platelet aggregation activities. jmb.or.krmedchemexpress.com Its anti-inflammatory effects have been noted in various studies, and it has also been investigated for its potential in liver protection. nih.govjmb.or.kr The diverse biological activities of this compound underscore its potential as a versatile therapeutic agent. nih.govmedchemexpress.com

Detailed Research Findings

The following table summarizes key research findings on the pharmacological effects of this compound across different cancer cell lines.

| Cancer Type | Cell Line(s) | Key Findings | Citations |

| Non-Small Cell Lung Cancer (NSCLC) | A549, SK-MES-1, HCC827GR | Inhibits cell growth by reducing HIF-1α-mediated glycolysis; Overcomes gefitinib (B1684475) resistance by blocking EGFR and MET signaling. | jmb.or.krfrontiersin.org |

| Gastric Cancer | SGC-7901 | Induces G2/M cell cycle arrest and apoptosis; Inhibits tumor growth and microvessel density in vivo. | mdpi.com |

| Glioblastoma | U251, U87 | Impairs cell viability and invasion by suppressing the PI3K/Akt signaling pathway. | spandidos-publications.com |

| Oral Squamous Cell Carcinoma (OSCC) | HSC2, HSC3 | Induces ROS-mediated apoptosis by modulating PI3K/AKT and p38 MAPK signaling. | jmb.or.kr |

| Cholangiocarcinoma | QBC939, RBE | Inhibits cell viability and induces G2/M phase cell cycle arrest and apoptosis. | spandidos-publications.com |

| Breast Cancer | Not specified | Inhibits cell growth. | jmb.or.krjmb.or.kr |

| Osteosarcoma | Not specified | Inhibits cell growth. | jmb.or.kr |

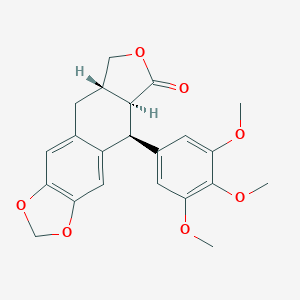

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(5R,5aR,8aR)-5-(3,4,5-trimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O7/c1-24-17-6-12(7-18(25-2)21(17)26-3)19-14-8-16-15(28-10-29-16)5-11(14)4-13-9-27-22(23)20(13)19/h5-8,13,19-20H,4,9-10H2,1-3H3/t13-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLXUQQMLLIKAN-SVIJTADQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=CC5=C(C=C24)OCO5)COC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@@H](CC4=CC5=C(C=C24)OCO5)COC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701019944 | |

| Record name | Deoxypodophyllotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19186-35-7 | |

| Record name | (-)-Deoxypodophyllotoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19186-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxypodophyllotoxin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Deoxypodophyllotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANTHRICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45NR8XYU1L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthetic Pathways and Enzymatic Mechanisms of Deoxypodophyllotoxin

Deoxypodophyllotoxin Synthase (DPS) Catalysis

This compound synthase is the pivotal enzyme that orchestrates the formation of this compound's characteristic four-fused ring system. pnas.org It achieves this remarkable feat through a specialized catalytic process that involves an oxidative ring-closure reaction.

Fe(II)- and 2-oxoglutarate-dependent Dioxygenase (2-ODD) Activity

This compound synthase belongs to the superfamily of non-heme iron(II)- and 2-oxoglutarate-dependent dioxygenases (2-ODDs). whiterose.ac.ukfrontiersin.orgresearchgate.netyork.ac.uk These enzymes are known for their ability to catalyze a wide array of oxidative reactions by activating molecular oxygen. frontiersin.org In the case of DPS, the active site contains a ferrous iron (Fe(II)) center, which, in the presence of the co-substrate 2-oxoglutarate (2-OG), binds and activates oxygen. frontiersin.orgnih.gov This process is fundamental to the subsequent chemical transformations that lead to the formation of this compound. The reaction catalyzed by DPS is a stereoselective ring-closing carbon-carbon bond formation. whiterose.ac.ukfrontiersin.orgyork.ac.uk

Oxidative Ring-Closure Reaction Mechanisms

The precise mechanism of the oxidative ring-closure catalyzed by DPS has been a subject of significant investigation. Initial hypotheses suggested a pathway involving benzylic hydroxylation followed by dehydration to form a quinone methide intermediate, which would then trigger the ring closure. pnas.orggoogle.com However, more recent structural and mechanistic studies have pointed towards a different, more nuanced pathway.

The currently favored mechanism involves a hybrid radical-polar pathway. pnas.orgpnas.org This process is thought to proceed through the following key steps:

Hydrogen Atom Abstraction: The reaction initiates with the abstraction of a hydrogen atom from the C7' position of the substrate, (−)-yatein. pnas.orgwhiterose.ac.uknih.gov

Carbocation Formation: The resulting benzylic radical is then oxidized to a carbocation. pnas.orgwhiterose.ac.uk

Friedel–Crafts-like Ring Closure: This electrophilic carbocation is then attacked by the electron-rich C6 position of the benzodioxole ring (ring B), leading to the formation of the new carbon-carbon bond and the closure of ring C. pnas.org

Rearomatization: The final step involves the deprotonation at the C6 position, which restores the aromaticity of the B ring and yields the final product, this compound. pnas.orgwhiterose.ac.uk

Computational studies support a radical mechanism initiated by hydrogen atom abstraction from the C7'-H position, followed by ring-closure. nih.govresearchgate.netresearchgate.net These studies also indicate that alternative pathways, such as substrate hydroxylation, are energetically less favorable. nih.govresearchgate.netresearchgate.net

Substrate Binding and Catalytic Specificity

The remarkable regio- and stereoselectivity of the DPS-catalyzed reaction is largely dictated by the specific binding of the substrate within the enzyme's active site. pnas.orgpnas.org X-ray crystal structures have revealed that the substrate, (−)-yatein, adopts a distinct U-shaped conformation within the active site. pnas.orgwhiterose.ac.ukresearchgate.net This specific orientation brings the C6 and C7' atoms into close proximity, pre-organizing the molecule for the critical ring-closing reaction. whiterose.ac.ukresearchgate.net

The active site of DPS creates a snug pocket for the substrate. The benzodioxole moiety (rings A and B) is nestled in a pocket formed by amino acid residues such as T86, H165, and M167. whiterose.ac.ukresearchgate.net Ring E is situated in a hydrophobic crevice created by residues including L181, H184, and F290. whiterose.ac.ukresearchgate.netpnas.org The lactone ring (ring D) is held in place by interactions with residues like Phe255 and Phe290, and a hydrogen bond between its carbonyl oxygen and the main-chain amide of Lys187. pnas.org This tight and specific binding ensures that the hydrogen atom abstraction and subsequent C-C bond formation occur with high precision, leading to the correct stereoisomer of this compound. pnas.orgwhiterose.ac.uk Mutational analysis has suggested a role for a salt bridge between D224 and K187 in maintaining substrate interactions and a catalytic role for H165 in the final deprotonation step. whiterose.ac.ukyork.ac.uk

Precursor Identification and Transformation Steps

The biosynthesis of this compound relies on the availability of specific precursor molecules that are sequentially modified by a series of enzymes.

(-)-Yatein Conversion to this compound

The direct precursor to this compound is the lignan (B3055560) (−)-yatein. pnas.orgfrontiersin.orgresearchgate.netyork.ac.uknih.gov this compound synthase directly catalyzes the intramolecular C-C bond formation within (−)-yatein to form the tetracyclic core of this compound. whiterose.ac.ukfrontiersin.orgyork.ac.uk This conversion is a key and committing step in the biosynthetic pathway leading to podophyllotoxin (B1678966) and its derivatives. pnas.org The enzyme stereoselectively closes the ring to produce this compound. whiterose.ac.ukfrontiersin.org

(-)-Matairesinol Conversion

While (−)-yatein is the immediate substrate for DPS, the biosynthetic pathway originates from earlier precursors. One such important precursor is (−)-matairesinol. google.comnsf.gov A multi-enzyme cascade has been established in E. coli that successfully converts (−)-matairesinol into (−)-deoxypodophyllotoxin. whiterose.ac.uknih.govnih.govhhu.de This engineered pathway involves a five-step biotransformation. nih.govnih.govhhu.de The conversion of (-)-matairesinol to (-)-pluviatolide is the initial step, catalyzed by a cytochrome P450 monooxygenase. nsf.govnih.gov Subsequent enzymatic steps, including methylations and other modifications, ultimately lead to the formation of (−)-yatein, which is then cyclized by DPS to yield (−)-deoxypodophyllotoxin. google.comnih.gov

Pluviatolide (B1678902) Conversion

The established sequence of reactions is as follows:

Methylation: The process initiates with the methylation of (-)-pluviatolide at the 4-hydroxyl group, a reaction catalyzed by the enzyme (-)-pluviatolide 4-O-methyltransferase (OMT3). This step yields (-)-5′-desmethoxy-yatein. nih.govqmul.ac.uk

Hydroxylation: The resulting intermediate, (-)-5′-desmethoxy-yatein, undergoes hydroxylation. This reaction is catalyzed by the cytochrome P450 enzyme, CYP71CU1, to produce (-)-5′-demethyl-yatein. nih.govresearchgate.net

Second Methylation: Another methylation event occurs, where (-)-5′-demethyl-yatein is converted to (-)-yatein. This is facilitated by the enzyme 5'-demethylyatein 5'-O-methyltransferase (OMT1). nih.govqmul.ac.uk

Ring Cyclization: The final and key step is the stereoselective ring closure of (-)-yatein to form the tetracyclic structure of (-)-deoxypodophyllotoxin. frontiersin.orgwhiterose.ac.uk This oxidative carbon-carbon bond formation is catalyzed by this compound synthase (DPS), which is a non-heme Fe(II)/2-oxoglutarate (2OG)-dependent oxygenase (also referred to as 2-ODD). uniprot.orgresearchgate.net This enzyme facilitates the intramolecular cyclization that is characteristic of aryltetralin lignans (B1203133). nih.gov

This enzymatic cascade highlights a sophisticated interplay of different enzyme classes to construct the complex this compound molecule from its precursor, pluviatolide.

Genetic and Enzymatic Regulation of Biosynthesis

The biosynthesis of this compound is a highly regulated process involving a specific set of genes and enzymes. The identification and characterization of these components have been crucial for understanding the pathway and for developing strategies for its biotechnological application.

This compound Pathway Genes

The genes encoding the enzymes for the this compound biosynthetic pathway have been largely identified from the Himalayan mayapple, Podophyllum hexandrum (also known as Sinopodophyllum hexandrum). uniprot.orgnih.gov Transcriptome analysis of this plant has led to the discovery of a suite of genes that are co-expressed and involved in the synthesis of podophyllotoxin and its precursors. nih.gov

The key genes responsible for the conversion of the precursor (-)-matairesinol to (-)-deoxypodophyllotoxin include:

CYP719A23 : Encodes a cytochrome P450 enzyme that catalyzes the formation of a methylenedioxy bridge to convert (-)-matairesinol into (-)-pluviatolide. nih.govresearchgate.net

OMT3 : Encodes pluviatolide O-methyltransferase, which methylates (-)-pluviatolide. nih.govresearchgate.net

CYP71CU1 : Encodes a cytochrome P450 that hydroxylates the product of the OMT3 reaction. nih.govresearchgate.net

OMT1 : Encodes a second O-methyltransferase that acts on the hydroxylated intermediate to produce (-)-yatein. nih.govresearchgate.net

2-ODD (DPS) : Encodes the this compound synthase (UniProt ID: A0A0N9HQ36), a 2-oxoglutarate-dependent dioxygenase that catalyzes the final cyclization of (-)-yatein to form (-)-deoxypodophyllotoxin. uniprot.orgnih.gov

The coordinated expression of these genes is essential for the efficient production of this compound in the plant. uniprot.org

Role of O-methyltransferases (OMTs) and Cytochromes P450 (CYPs)

O-methyltransferases and Cytochromes P450 are pivotal enzyme families in the this compound biosynthetic pathway, responsible for modification and activation of intermediate compounds.

O-methyltransferases (OMTs) are crucial for two specific methylation steps. plos.org They utilize S-adenosyl-L-methionine (SAM) as a methyl group donor. plos.org

OMT3 (Pluviatolide 4-O-methyltransferase) : This enzyme specifically methylates (-)-pluviatolide to form (-)-5′-desmethoxy-yatein. nih.govqmul.ac.uk Its action is one of the initial steps after the formation of the core dibenzylbutyrolactone structure.

OMT1 (5'-demethylyatein 5'-O-methyltransferase) : Acting later in the pathway, OMT1 methylates (-)-5′-demethyl-yatein to produce (-)-yatein, the direct substrate for the final ring closure. nih.govqmul.ac.uk

Cytochromes P450 (CYPs) are a diverse family of monooxygenases that catalyze key oxidative reactions, including hydroxylations and bridge formations.

CYP719A23 : This enzyme is responsible for the formation of the methylenedioxy bridge in (-)-pluviatolide from (-)-matairesinol, a critical step that channels intermediates towards podophyllotoxin-type lignans. nih.govresearchgate.net

CYP71CU1 : It catalyzes the hydroxylation of (-)-5′-desmethoxy-yatein, a necessary step to prepare the molecule for the final methylation by OMT1. nih.govresearchgate.net

Other CYPs : Research has identified other CYPs that act on this compound itself. For instance, CYP71BE54 can demethylate (-)-deoxypodophyllotoxin, while CYP82D61 converts it to its isomer, (-)-epipodophyllotoxin. nih.govuniprot.org In Linum flavum, an unrelated plant species, this compound 6-hydroxylase (DOP6H), a CYP enzyme, hydroxylates this compound as part of the pathway to 6-methoxypodophyllotoxin. nih.gov

The following table summarizes the key enzymes and their functions in the pathway leading to this compound.

| Enzyme | Enzyme Class | Gene | Substrate | Product |

| CYP719A23 | Cytochrome P450 | CYP719A23 | (-)-Matairesinol | (-)-Pluviatolide |

| OMT3 | O-methyltransferase | OMT3 | (-)-Pluviatolide | (-)-5′-desmethoxy-yatein |

| CYP71CU1 | Cytochrome P450 | CYP71CU1 | (-)-5′-desmethoxy-yatein | (-)-5′-demethyl-yatein |

| OMT1 | O-methyltransferase | OMT1 | (-)-5′-demethyl-yatein | (-)-Yatein |

| DPS (2-ODD) | 2-ODD | 2-ODD | (-)-Yatein | (-)-Deoxypodophyllotoxin |

Metabolic Pathway Engineering for Enhanced Production

The elucidation of the this compound biosynthetic pathway has opened avenues for its production in heterologous systems through metabolic engineering. This approach aims to create sustainable and reliable sources of this compound, bypassing the limitations of extraction from its slow-growing native plant, Podophyllum hexandrum. whiterose.ac.uk

Significant success has been achieved in reconstituting the pathway in various host organisms:

Nicotiana benthamiana (Tobacco Plant) : A major breakthrough was the transient expression of the biosynthetic pathway in tobacco leaves. By co-expressing 16 genes from mayapple, including those for the this compound pathway and enzymes to boost the supply of the precursor coniferyl alcohol, researchers achieved a production of up to 4.3 mg of (-)-deoxypodophyllotoxin per gram of dry plant weight. nih.govnih.gov This work demonstrates that long, complex plant metabolic pathways can be successfully transferred to a scalable plant chassis. nih.gov

Escherichia coli (Bacterium) : The bacterial host E. coli has also been engineered for this compound production. Scientists constructed a five-step multi-enzyme cascade that successfully converted (-)-matairesinol into (-)-deoxypodophyllotoxin, achieving a 98% conversion rate and a titer of 78.1 mg/L. nih.govhhu.de This system notably included the functional expression of plant cytochrome P450 enzymes, which is often challenging in bacterial hosts. nih.gov Further extension of this cascade to include a sixth enzyme even allowed for the synthesis of (-)-epipodophyllotoxin. nih.gov

These metabolic engineering efforts represent a significant step towards the industrial bio-production of this compound and its valuable derivatives, offering a promising alternative to chemical synthesis or agricultural sourcing. whiterose.ac.uknih.gov

Comparative Biosynthesis Across Plant Species (e.g., Podophyllum hexandrum, Anthriscus sylvestris)

The biosynthesis of this compound is not exclusive to Podophyllum hexandrum. It has also been identified in phylogenetically distant species, most notably cow parsley (Anthriscus sylvestris), indicating a case of convergent evolution for this metabolic pathway. researchgate.netnih.gov While both species produce this compound, comparative studies of their biosynthetic enzymes reveal both similarities and distinct differences.

The key convergent step is the cyclization of yatein (B1682354) to this compound, which in both species is catalyzed by a this compound synthase (DPS). researchgate.netnih.gov

In Podophyllum hexandrum , the enzyme (PhDPS) is a well-studied Fe(II)/2-oxoglutarate-dependent dioxygenase (2-ODD) that stereoselectively closes the tetracyclic ring of (-)-deoxypodophyllotoxin from (-)-yatein. frontiersin.orgnih.gov

In Anthriscus sylvestris , researchers have identified and characterized its corresponding enzyme, AsDPS. nih.govresearchgate.net Phylogenetic analysis confirmed that AsDPS also belongs to the 2-ODD superfamily, but it shares only a moderate amino acid sequence identity (40.8%) with PhDPS from mayapple. nih.govresearchgate.net

Despite catalyzing the same reaction, the enzymes from the two species exhibit different characteristics. A notable difference lies in their selectivity towards substrate enantiomers. nih.gov Site-directed mutagenesis studies and protein modeling suggest that specific amino acid residues, such as Tyr305 in AsDPS, play a crucial role in substrate recognition and are likely responsible for these observed differences in selectivity. nih.gov

The discovery of this pathway in A. sylvestris, a common and fast-growing plant, has positioned it as a potential alternative agricultural source for this compound, which could alleviate the supply pressure on the endangered P. hexandrum. thieme-connect.comresearchgate.net

The table below provides a comparison of the this compound synthase enzymes from the two species.

| Feature | Podophyllum hexandrum DPS (PhDPS) | Anthriscus sylvestris DPS (AsDPS) | Reference(s) |

| Plant Family | Berberidaceae | Apiaceae | nih.gov |

| Enzyme Class | 2-Oxoglutarate-dependent dioxygenase (2-ODD) | 2-Oxoglutarate-dependent dioxygenase (2-ODD) | nih.govresearchgate.net |

| Substrate | (-)-Yatein | Yatein | frontiersin.orgnih.gov |

| Product | (-)-Deoxypodophyllotoxin | This compound | frontiersin.orgnih.gov |

| Sequence Identity | 100% (Reference) | 40.8% identity to PhDPS | nih.gov |

| Key Residue for Substrate Recognition | Not specified | Tyr305 (putative) | nih.gov |

| Substrate Enantiomer Selectivity | Exhibits selectivity | Differs from PhDPS in selectivity | nih.gov |

Synthetic Methodologies for Deoxypodophyllotoxin and Analogues

Total Synthesis Approaches

Total synthesis provides a means to access deoxypodophyllotoxin and its analogues independent of their natural sources, which can be limited. byu.eduacs.org Various strategies have been devised to construct the core aryltetralin skeleton with the correct stereochemistry.

Asymmetric Synthesis

Asymmetric synthesis is crucial for obtaining enantiomerically pure this compound, which is essential for its biological function. One notable approach involves a Diels-Alder cycloaddition between the fumarate (B1241708) of methyl (S)-mandelate and an α-hydroxy-α-aryl-o-quinodimethane, yielding an endo cycloadduct. acs.org Another strategy introduces chirality early in the synthesis through the enantioselective hydrogenation of a β-piperonylidenesuccinic acid half-methyl ester using a chiral rhodium bis(phosphine) catalyst. acs.org The development of a generalized method for the asymmetric synthesis of aryltetralin lignans (B1203133), including (−)-deoxypodophyllotoxin, has also been reported, highlighting the adaptability of these strategies to various substitution patterns and stereochemistries. cdnsciencepub.com

Intramolecular Styryl Diels-Alder (ISDA) Reaction Strategies

The Intramolecular Styryl Diels-Alder (ISDA) reaction has emerged as a powerful tool for the concise construction of the this compound core. acs.orgresearcher.life This strategy significantly reduces the number of synthetic steps required compared to many traditional total syntheses. morressier.com A total synthesis of racemic this compound was accomplished in seven steps utilizing a key ISDA reaction. acs.org This reaction involves the [4+2] cycloaddition of an electron-rich ester with an arene, leading to dearomatization. acs.org Computational studies using density functional theory (DFT) have shown that this process is followed by a di-t-butylhydroxytoluene-assisted Current time information in Bangalore, IN.hhu.de-formal hydrogen shift to restore aromaticity. acs.orgresearcher.life The ISDA reaction's utility lies in its ability to form two rings and a stereocenter in a single step, making it an efficient method for assembling lignan-type natural products. byu.edu

Multi-Enzyme Cascade Synthesis

Harnessing the power of biocatalysis, multi-enzyme cascade synthesis offers a sustainable and efficient route to (−)-deoxypodophyllotoxin. hhu.de A five-step multi-enzyme biotransformation of (−)-matairesinol to (−)-deoxypodophyllotoxin has been successfully established in E. coli, achieving a high yield. hhu.deresearchgate.netnih.gov This reconstituted pathway involves several enzymes, including three plant cytochrome P450 monooxygenases, two of which were functionally expressed in E. coli for the first time. hhu.deresearchgate.net The cascade begins with the conversion of (+)-pinoresinol to (−)-matairesinol, which is then transformed through a series of enzymatic steps, culminating in the formation of (−)-deoxypodophyllotoxin. researchgate.netnih.gov This approach represents a significant step towards the sustainable production of this important pharmaceutical precursor. researchgate.netnih.gov

Semi-Synthetic Modifications of this compound Precursors

Semi-synthesis, which involves the chemical modification of naturally occurring precursors, is a common strategy for producing this compound derivatives. gardp.org this compound itself is considered a precursor in the biosynthesis of other lignans like β-peltatin and podophyllotoxin (B1678966). researchgate.net The semi-synthetic derivatives etoposide (B1684455) and teniposide (B1684490) are derived from podophyllotoxin, which can be obtained from this compound. researchgate.net The key modifications often involve the demethylation of the C-4' methoxy (B1213986) group and epimerization at C-7. researchgate.net

Molecular Pharmacology and Cellular Mechanisms of Deoxypodophyllotoxin Action

Anticancer Mechanisms

The anticancer activity of deoxypodophyllotoxin is a multi-faceted process that involves the perturbation of microtubule dynamics, induction of cell cycle arrest, and the activation of apoptotic pathways. These mechanisms are interconnected, with the initial disruption of the cytoskeleton triggering a cascade of events that culminates in programmed cell death.

Microtubule Dynamics Perturbation

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing crucial roles in cell division, intracellular transport, and maintenance of cell shape. The interference with microtubule dynamics is a key mechanism of action for many anticancer agents, including this compound.

This compound is a potent inhibitor of tubulin polymerization. acs.orgnih.gov It destabilizes microtubules by binding to the colchicine-binding site on β-tubulin. acs.orgmdpi.commdpi.com This interaction prevents the assembly of tubulin heterodimers into microtubules, leading to a disruption of the microtubule network within the cell. mdpi.com The binding of DPT and its analogues to the colchicine (B1669291) site can induce conformational changes in tubulin, such as the outward flip of the T7 loop of β-tubulin and alterations in the T5 loop of α-tubulin, which interfere with microtubule assembly. acs.org This inhibition of microtubule formation is a critical initiating event in the anticancer effects of DPT. spandidos-publications.com

The inhibitory concentration (IC50) for tubulin polymerization has been reported for various DPT derivatives. For instance, compound 8b, a this compound derivative, exhibited an IC50 value of 5.4 µM for in vitro tubulin polymerization inhibition. mdpi.com Another derivative, compound 9, significantly inhibited tubulin polymerization with an IC50 value of 2.4 µM. mdpi.com Furthermore, novel indole-chalcone derivatives have been synthesized, with compound 54 inhibiting tubulin polymerization at an IC50 of 2.68 ± 0.15 μM. mdpi.com

The disruption of microtubule dynamics by this compound directly leads to the arrest of the cell cycle in the G2/M phase. nih.govnih.govspandidos-publications.com This is a crucial checkpoint that ensures proper chromosome segregation during mitosis. By inhibiting the formation of the mitotic spindle, a microtubule-based structure essential for cell division, DPT prevents cancer cells from completing mitosis and progressing through the cell cycle. jmb.or.krmdpi.com

This G2/M arrest has been observed in a variety of cancer cell lines treated with DPT, including:

HeLa cervical carcinoma cells nih.gov

SGC-7901 gastric cancer cells nih.govmdpi.com

QBC939 and RBE human cholangiocarcinoma cells spandidos-publications.com

KYSE 30 and KYSE 450 esophageal squamous cell carcinoma cells mdpi.com

HCC827GR non-small cell lung cancer cells jmb.or.kr

The molecular machinery governing the G2/M transition is significantly affected by DPT. Treatment with DPT leads to the downregulation of key regulatory proteins such as cyclin B1 and cyclin-dependent kinase 1 (cdc2). spandidos-publications.commdpi.com The accumulation of cyclin B1 is a marker for cells halted in the G2 and M phases. nih.gov The complex formed by cyclin B1 and cdc2, known as the maturation promoting factor (MPF), is essential for the G2 to M phase transition. nih.gov DPT can also upregulate the expression of cyclin-dependent kinase inhibitors like p21 and p27, which further contribute to cell cycle arrest by restraining the activity of cyclin B-cdc2 complexes. jmb.or.krmdpi.com

Table 1: Effect of this compound on Cell Cycle Progression in Various Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effect | Key Molecular Changes | Reference |

|---|---|---|---|---|

| HeLa | Cervical Carcinoma | G2/M Arrest | Upregulation of p53 | nih.gov |

| SGC-7901 | Gastric Cancer | G2/M Arrest | Accumulation of Cyclin B1, Cdc2, Cdc25C | nih.govmdpi.com |

| QBC939 & RBE | Cholangiocarcinoma | G2/M Arrest | Downregulation of Cyclin B1 and CDK1 | spandidos-publications.com |

| KYSE 30 & KYSE 450 | Esophageal Squamous Cell Carcinoma | G2/M Arrest | Downregulation of Cyclin B1 and cdc2; Upregulation of p21 and p27 | mdpi.com |

| HCC827GR | Non-Small Cell Lung Cancer | G2/M Arrest | Upregulation of p21; Downregulation of Cyclin B1 and cdc2 | jmb.or.kr |

Tubulin Binding and Polymerization Inhibition

Apoptosis Induction

Following cell cycle arrest, this compound triggers programmed cell death, or apoptosis, in cancer cells. nih.govnih.govspandidos-publications.com This is a highly regulated process that eliminates damaged or unwanted cells without causing inflammation. The induction of apoptosis by DPT is a key contributor to its anticancer efficacy and is mediated through various cellular pathways. mdpi.comnih.gov

A central feature of apoptosis is the activation of a family of cysteine proteases called caspases. spandidos-publications.com this compound has been shown to activate these key executioner enzymes. nih.gov Specifically, the activation of caspase-3 and caspase-7 has been observed in HeLa cells treated with DPT. nih.gov In human cholangiocarcinoma cells, DPT treatment leads to the activation of caspase-3, caspase-8, and caspase-9. spandidos-publications.comnih.gov The activation of caspase-3 is a common finding across multiple cancer cell lines, including SGC-7901 gastric cancer cells and DU-145 prostate cancer cells. spandidos-publications.commdpi.com

The activation of these caspases leads to the cleavage of critical cellular substrates, such as poly(ADP-ribose) polymerase (PARP), which ultimately results in the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell shrinkage. nih.govmdpi.com

The mitochondrial or intrinsic pathway of apoptosis is a major route through which this compound induces cell death. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members. mdpi.commdpi.comrndsystems.com

DPT treatment disrupts the balance between these pro- and anti-apoptotic proteins. mdpi.com It has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 in SGC-7901 cells and downregulate Bcl-xL in colorectal cancer cells. nih.govmdpi.com Concurrently, DPT can increase the expression of the pro-apoptotic protein Bax. spandidos-publications.comnih.govmdpi.com This shift in the Bax/Bcl-2 ratio increases the permeability of the outer mitochondrial membrane. nih.govnih.gov

The increased mitochondrial membrane permeability leads to the release of cytochrome c from the intermembrane space into the cytoplasm. mdpi.commdpi.comnih.gov Once in the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates downstream executioner caspases like caspase-3. nih.gov This cascade of events ultimately commits the cell to apoptosis.

Reactive Oxygen Species (ROS) Generation

This compound (DPT) treatment has been shown to induce the generation of Reactive Oxygen Species (ROS) in various cancer cell lines. mdpi.comresearchgate.netnih.govnih.gov Studies in prostate cancer cells indicate that DPT significantly triggers mitochondrial ROS, which are highly reactive oxygen-free radicals and non-radical molecules generated from sources like the mitochondrial electron transport systems. nih.gov This was demonstrated using MitoSOX, a selective fluorescent dye for mitochondria-derived ROS. nih.gov The production of ROS appears to be an early event in DPT-induced cellular response, preceding the failure of calcium ion (Ca2+) flux homeostasis. nih.gov The accumulation of these oxygen species plays a crucial role in the disruption of mitochondrial homeostasis and the initiation of apoptotic and necroptotic cell death pathways. nih.govnih.govnih.gov For instance, in non-small cell lung cancer (NSCLC) and esophageal squamous cell carcinoma (ESCC) cells, DPT treatment leads to high ROS generation, which contributes to subsequent cellular stress and apoptosis. mdpi.comnih.govresearchgate.netnih.gov The antioxidant N-acetylcysteine (NAC) has been shown to reduce DPT-induced ROS accumulation, confirming the role of oxidative stress in the compound's mechanism. nih.gov

| Research Finding | Cellular Context | Implication | Source |

| DPT triggers significant mitochondrial ROS. | Prostate Cancer Cells (PC-3) | Key role in initiating apoptosis and autophagy. | nih.gov |

| ROS generation precedes intracellular Ca2+ surge. | Prostate Cancer Cells (PC-3) | Establishes ROS as an early event in DPT's mechanism. | nih.gov |

| High ROS generation is induced by DPT. | Gefitinib-Resistant NSCLC Cells (HCC827GR) | Leads to endoplasmic reticulum stress and apoptosis. | nih.govresearchgate.net |

| DPT elevates ROS levels. | NSCLC Cells (NCI-H460) | Characteristic feature of DPT-induced necroptosis. | nih.gov |

Endoplasmic Reticulum Stress Induction

| ER Stress Marker | Effect of DPT Treatment | Cell Lines | Source |

| GRP78 (78-kDa glucose-regulated protein) | Increased expression | KYSE 30, KYSE 450 (ESCC) | mdpi.com |

| CHOP (C/EBP homologous protein) | Increased expression | KYSE 30, KYSE 450 (ESCC) | mdpi.com |

DNA Topoisomerase II Inhibition (Indirectly via Derivatives)

While this compound is structurally related to podophyllotoxin (B1678966), a known microtubule inhibitor, its derivatives have been extensively developed as potent inhibitors of DNA topoisomerase II. pharmacophorejournal.com Unlike podophyllotoxin which binds to tubulin, its clinically important glycosidic derivatives, such as Etoposide (B1684455) and Teniposide (B1684490), function by inhibiting DNA topoisomerase II. pharmacophorejournal.com They stabilize the covalent intermediate complex between the enzyme and DNA, which leads to the accumulation of DNA double-strand breaks and subsequent cell death. pharmacophorejournal.complos.org A variety of synthetic derivatives of 4-deoxypodophyllotoxin have been created and evaluated for this specific activity. For example, a series of 4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxins were found to be potent topo-II inhibitors that induce DNA double-strand breaks. nih.gov Similarly, novel 4 beta-arylamino derivatives of 3',4'-didemethoxy-3',4'-dioxo-4-deoxypodophyllotoxin have demonstrated potent inhibition of human DNA topoisomerase II, in some cases greater than that of Etoposide. nih.gov This highlights a critical shift in the mechanism of action from the parent lignan (B3055560) to its semi-synthetic analogs, targeting DNA replication and repair processes rather than microtubule dynamics. pharmacophorejournal.com

Necroptosis Induction

This compound has been identified as an inducer of necroptosis, a form of regulated, caspase-independent cell death. nih.gov In human non-small cell lung cancer (NSCLC) cells (NCI-H460), DPT was shown to trigger necroptosis, characterized by a loss of plasma membrane integrity, elevation of ROS levels, and loss of mitochondrial membrane potential, all while the nuclear integrity was preserved. nih.govnih.gov This programmed necrosis was specifically inhibited by the small molecule necrostatin-1, confirming the involvement of the necroptotic pathway. nih.gov More recent studies on malignant pleural mesothelioma (MPM) cells further elucidated this mechanism, showing that DPT treatment leads to the phosphorylation and activation of key proteins in the necroptosis pathway: receptor-interacting protein kinase 1 (RIP1), receptor-interacting protein kinase 3 (RIP3), and mixed-lineage kinase domain-like pseudokinase (MLKL). nih.gov The activation of this RIPK1-RIPK3-MLKL axis, which forms a complex known as the necrosome, is the central signaling cascade that executes necroptosis. mdpi.comrsc.orgnephrologie-dresden.org The ability to induce necroptosis suggests DPT may offer a therapeutic strategy to circumvent apoptosis resistance in some cancers. nih.gov

Modulation of Intracellular Signaling Pathways

HIF-1α-Mediated Glycolysis Inhibition

This compound has demonstrated the ability to inhibit tumor growth by targeting cancer cell metabolism, specifically through the inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α)-mediated glycolysis. researchgate.netnih.govnih.gov In non-small cell lung cancer (NSCLC) cells, DPT treatment was found to inhibit the HIF-1α signaling pathway. researchgate.netnih.gov The mechanism involves the enhancement of Parkin-mediated ubiquitination and subsequent proteasomal degradation of the HIF-1α protein. researchgate.netnih.govspandidos-publications.com This reduction in HIF-1α levels leads to a significant decrease in the expression of its downstream target genes, which are crucial for aerobic glycolysis. nih.govnih.govspandidos-publications.com These genes include glucose transporter 1 (GLUT1), hexokinase 2 (HK2), and lactate (B86563) dehydrogenase A (LDHA). nih.govspandidos-publications.com Consequently, DPT treatment significantly diminishes glucose consumption and lactate production in cancer cells, effectively arresting the metabolic reprogramming that supports rapid proliferation. researchgate.netnih.gov Overexpression of HIF-1α was shown to reverse the inhibitory effects of DPT on cell growth and glycolysis, confirming that HIF-1α is a critical mediator of the compound's metabolic impact. nih.govnih.gov

| Pathway Component | Effect of this compound | Consequence | Source |

| HIF-1α Protein | Decreased levels via Parkin-mediated degradation | Inhibition of glycolysis signaling | researchgate.netnih.govspandidos-publications.com |

| GLUT1, HK2, LDHA (HIF-1α target genes) | Reduced expression | Reduction in glycolysis | nih.govnih.govspandidos-publications.com |

| Glucose Consumption | Significantly decreased | Inhibition of cancer cell metabolism | researchgate.netnih.gov |

| Lactate Production | Significantly decreased | Inhibition of cancer cell metabolism | researchgate.netnih.gov |

EGFR Signaling Pathway Inhibition (AKT, GSK-3β, ERK Phosphorylation)

A primary mechanism of this compound's action is the direct inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. mdpi.comnih.govresearchgate.net Research has demonstrated that DPT directly binds to and inhibits the kinase activity of EGFR. mdpi.comresearchgate.netresearchgate.net This direct interaction was confirmed through pull-down assays using DPT-conjugated beads. mdpi.comnih.govresearchgate.net By inhibiting the primary receptor, DPT effectively blocks the activation of its downstream signaling cascades, which are pivotal for cell survival and proliferation. mdpi.comresearchgate.net Specifically, Western blot analyses have shown that DPT treatment suppresses the phosphorylation of key downstream kinases, including Akt (Protein Kinase B), Glycogen Synthase Kinase-3 beta (GSK-3β), and Extracellular signal-Regulated Kinase (ERK), without altering the total levels of these proteins. mdpi.comresearchgate.netresearchgate.net This blockade of the EGFR/AKT/ERK signaling axis is a key contributor to the anti-proliferative and pro-apoptotic effects of DPT observed in esophageal squamous cell carcinoma and gefitinib-resistant non-small cell lung cancer cells. mdpi.comnih.gov

| Signaling Protein | Effect of this compound | Cellular Outcome | Source |

| EGFR | Direct binding and inhibition of kinase activity | Blocks initiation of the signaling cascade | mdpi.comnih.govresearchgate.net |

| p-AKT (phosphorylated) | Suppressed levels | Inhibition of cell survival signals | mdpi.comresearchgate.netresearchgate.net |

| p-GSK-3β (phosphorylated) | Suppressed levels | Modulation of cellular processes including metabolism | mdpi.comresearchgate.netresearchgate.net |

| p-ERK (phosphorylated) | Suppressed levels | Inhibition of cell proliferation signals | mdpi.comresearchgate.netresearchgate.net |

PI3K/AKT/mTOR Cascade Modulation

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention. This compound has been shown to exert its anticancer effects in part by modulating this crucial cascade.

Research indicates that DPT suppresses the PI3K/AKT/mTOR signaling pathway in various cancer cell types. In osteosarcoma U2OS cells, DPT was found to induce cytoprotective autophagy by down-regulating this pathway. nih.gov This was evidenced by the suppression of PI3K/AKT/mTOR signaling cascades, leading to the conversion of light chain 3-I (LC3-I) to LC3-II and the formation of acidic vesicular organelles, both hallmarks of autophagy. nih.govtargetmol.com Similarly, in glioblastoma cells, DPT has been shown to inhibit cell viability and invasion by blocking the PI3K/Akt signaling pathway. nih.govspandidos-publications.com This inhibition leads to cell cycle arrest and apoptosis. nih.gov Studies in oral squamous cell carcinoma (OSCC) have also demonstrated that DPT suppresses the PI3K/AKT signaling pathway, contributing to the induction of apoptosis. jmb.or.krnih.govjmb.or.kr The mechanism involves the downregulation of phosphorylated AKT (p-AKT) levels through the inhibition of PI3K. jmb.or.kr Furthermore, in prostate cancer PC-3 cells, DPT has been observed to suppress the levels of phospho-AKT and phospho-mTOR, suggesting an inhibition of the PI3K/AKT/mTOR signaling pathway. oncotarget.com

Table 1: Effect of this compound on the PI3K/AKT/mTOR Pathway in Different Cancer Cell Lines

| Cancer Type | Cell Line | Key Findings | References |

|---|---|---|---|

| Osteosarcoma | U2OS | Induces cytoprotective autophagy via inhibition of PI3K/AKT/mTOR pathway. | nih.gov |

| Glioblastoma | Not specified | Inhibits cell viability and invasion by blocking the PI3K/Akt signaling pathway. | nih.govspandidos-publications.com |

| Oral Squamous Cell Carcinoma | HSC2, HSC3 | Suppresses the PI3K/AKT signaling pathway, inducing apoptosis. | jmb.or.krnih.govjmb.or.kr |

| Prostate Cancer | PC-3 | Suppresses phospho-AKT and phospho-mTOR levels. | oncotarget.com |

MAPK Cascades (e.g., p38 MAPK)

The Mitogen-Activated Protein Kinase (MAPK) cascades are another family of crucial signaling pathways that regulate a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. This compound has been found to modulate these pathways, particularly the p38 MAPK pathway, to exert its anticancer effects.

In oral squamous cell carcinoma (OSCC) cells, DPT treatment leads to a significant increase in the phosphorylation of p38 MAPK. jmb.or.krnih.gov This activation of the p38 MAPK signaling pathway, in conjunction with the suppression of the PI3K/AKT pathway, is instrumental in regulating the expression of apoptotic proteins and inducing apoptosis. jmb.or.krnih.govresearcher.life The activation of MAPK signaling is also implicated in the maturation of dendritic cells (DCs) induced by DPT, which is important for initiating an immune response against tumors. nih.gov Specifically, DPT treatment of immature DCs resulted in a marked increase in the phosphorylation of p38 and ERK1/2. nih.gov

NF-κB Pathway Involvement

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, cell survival, and proliferation. Its aberrant activation is a hallmark of many cancers, contributing to tumor development and progression. This compound has been shown to interfere with this pathway, contributing to its anti-inflammatory and anticancer properties.

In murine lung epithelial cells, DPT was found to inhibit the tumor necrosis factor-alpha (TNF-α)-induced expression of intercellular adhesion molecule-1 (ICAM-1) by targeting the NF-κB pathway. nih.gov DPT achieved this in a dose-dependent manner by repressing ICAM-1 promoter activity and strongly inhibiting NF-κB reporter gene activity and DNA binding. nih.gov Furthermore, DPT inhibited the degradation of IκB-α, an inhibitor of NF-κB, in a concentration-dependent manner. nih.gov The involvement of the NF-κB pathway is also seen in DPT-induced maturation of dendritic cells, where it enhances the nuclear translocation of the p65 subunit of NF-κB. nih.gov

Anti-angiogenesis and Vascular Disruption Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with essential nutrients and oxygen. This compound exhibits potent anti-angiogenic and vascular-disrupting activities, targeting the tumor vasculature. nih.govnih.gov

DPT has been demonstrated to significantly inhibit the proliferation, migration, and tube formation of endothelial cells. nih.govchemfaces.com In various experimental models, including the rat aortic ring and chick chorioallantoic membrane assays, DPT effectively inhibited angiogenesis. nih.govchemfaces.com The compound induces cytoskeleton reorganization in endothelial cells, which is a likely contributor to its anti-angiogenic effects at non-cytotoxic concentrations. nih.govchemfaces.com At higher concentrations, DPT induces cell cycle arrest, which also contributes to its anti-proliferative and anti-angiogenic activity. nih.govchemfaces.com

Beyond its anti-angiogenic effects, DPT also acts as a vascular-disrupting agent (VDA). nih.govnih.gov It can disrupt pre-existing capillary-like networks and newly formed vessels. nih.govchemfaces.com This vascular-disrupting activity is likely mediated by endothelial cell contraction through the Rho/Rho kinase pathway. chemfaces.com Studies have shown that DPT promotes cytoskeleton remodeling in human umbilical vein endothelial cells (HUVECs) by stimulating AMP-activated protein kinase (AMPK). nih.govoncotarget.com

Table 2: Anti-angiogenic and Vascular Disrupting Effects of this compound

| Activity | Mechanism | Experimental Evidence | References |

|---|---|---|---|

| Anti-angiogenesis | Inhibition of endothelial cell proliferation, migration, and tube formation. | Rat aortic ring assay, chick chorioallantoic membrane assay. | nih.govchemfaces.com |

| Vascular Disruption | Disruption of established capillary networks. | In vitro capillary-like network disruption, disruption of newly formed vessels from rat aortic rings. | nih.govchemfaces.com |

| Cellular Mechanism | Induction of cytoskeleton reorganization, cell cycle arrest, endothelial cell contraction. | Increased F-actin via Rho/Rho kinase pathway, stimulation of AMPK. | nih.govnih.govchemfaces.comoncotarget.com |

Impact on Cancer Cell Motility and Migration

The ability of cancer cells to move and migrate is fundamental to the processes of invasion and metastasis. This compound has been shown to inhibit the motility and migration of various cancer cell types, thereby potentially reducing their metastatic potential.

In glioblastoma cells, DPT has been demonstrated to downregulate their invasiveness by hindering the PI3K/Akt-matrix metalloproteinase (MMP)9/MMP2 signaling pathways. nih.gov Similarly, in colorectal cancer cells, sub-lethal concentrations of DPT were found to inhibit cell migration. nih.govresearchgate.net Furthermore, novel analogues of this compound have been synthesized and shown to remarkably inhibit cancer cell motility and migration. researcher.life

Activity against Drug-Resistant Cancer Cells

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells become resistant to a broad range of anticancer drugs. This compound and its derivatives have shown promise in overcoming MDR in various cancer types. frontiersin.org

One of the key mechanisms of MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport chemotherapeutic agents out of the cancer cell. This compound has been reported to exhibit better efficacy than paclitaxel (B517696) in multidrug-resistant breast cancer by avoiding this efflux transport. nih.gov It showed similar accumulation in both paclitaxel-sensitive and resistant tumors, suggesting it is not a significant substrate for the efflux pumps that confer resistance to paclitaxel. nih.gov

Furthermore, DPT has demonstrated efficacy in gefitinib-resistant non-small cell lung cancer (NSCLC) cells. jmb.or.krnih.govresearchgate.net In these cells, which exhibit resistance due to the regulation of EGFR and MET, DPT was found to inhibit cell growth and induce apoptosis by blocking both of these receptor tyrosine kinases. jmb.or.krnih.govresearchgate.net Derivatives of podophyllotoxin have also shown selective high toxicity against various drug-resistant tumor cells. frontiersin.org For instance, a natural podophyllotoxin derivative demonstrated a significant inhibitory effect on tumor growth and metastasis in 5-Fluorouracil (5-FU)-resistant colorectal cancer cells. frontiersin.org

Table 3: Activity of this compound Against Drug-Resistant Cancer Cells

| Cancer Type | Resistance Mechanism | DPT's Efficacy | References |

|---|---|---|---|

| Breast Cancer | P-glycoprotein (P-gp) mediated efflux | Avoids efflux transport, showing better efficacy than paclitaxel. | nih.gov |

| Non-Small Cell Lung Cancer | Gefitinib (B1684475) resistance (EGFR/MET regulation) | Inhibits cell growth and induces apoptosis by blocking EGFR and MET. | jmb.or.krnih.govresearchgate.net |

| Colorectal Cancer | 5-Fluorouracil (5-FU) resistance | A derivative showed significant inhibition of tumor growth and metastasis. | frontiersin.org |

Structure Activity Relationship Sar Studies

Correlation of Structural Features with Antineoplastic Activity

Structure-activity relationship (SAR) studies have elucidated several key structural features of deoxypodophyllotoxin and its derivatives that are crucial for their antineoplastic activity. The core five-ring system (rings A, B, C, D, and E) is fundamental, with specific modifications significantly influencing cytotoxicity. pharmacophorejournal.com

The stereochemistry at various chiral centers is a critical determinant of activity. For instance, the trans fusion of the D-ring lactone is generally preferred for better activity. pharmacophorejournal.com Epimerization at the C-8' position, as seen in the difference between this compound and its inactive stereoisomer deoxypicropodophyllin, highlights the importance of the spatial arrangement of the trimethoxyphenyl group for biological function. jst.go.jptandfonline.com

Modifications at the C-4 position of the C-ring have been a major focus. While some substitutions can be tolerated, bulky groups at this position can diminish activity. pharmacophorejournal.comtandfonline.com However, the introduction of certain substituents, such as 4β-amino groups, has led to derivatives with enhanced cytotoxicity compared to the parent compound and even established drugs like etoposide (B1684455). researchgate.netuni.lu

The E-ring, the 3,4,5-trimethoxyphenyl group, is also essential for activity. pharmacophorejournal.com Demethylation at the 4'-position, creating 4'-demethyl-4-deoxypodophyllotoxin, provides a handle for further derivatization and has led to compounds with significant biological profiles. pharmacophorejournal.com However, some studies on 4-aza-podophyllotoxin analogues found that 4'-demethylated modifications were significantly less potent. nih.govacs.org

The A-ring, with its methylenedioxy group, is also considered important for maintaining high levels of activity in inhibiting human DNA topoisomerase II. pharmacophorejournal.com Modifications to the B-ring have generally resulted in a loss of activity. pharmacophorejournal.com

The data below summarizes the cytotoxicity of this compound and some of its analogues against various cancer cell lines.

Table 1: Cytotoxicity of this compound and Analogues

| Compound | Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|

| This compound | P-388 Leukemia | - | researchgate.netnih.gov |

| 4-Aza-2,3-dehydro-4-deoxypodophyllotoxin analogue 3a | P-388 Leukemia | More than twice as cytotoxic as podophyllotoxin (B1678966) | researchgate.netnih.gov |

| 4-Aza-2,3-dehydro-4-deoxypodophyllotoxin analogue 3b | P-388 Leukemia | More than twice as cytotoxic as podophyllotoxin | researchgate.netnih.gov |

| 4β-N-(4-Nitrophenyl piperazinyl)-4'-O-demethyl-4-deoxypodophyllotoxin (11) | HeLa, HepG2, A549, HCT-8 | Most potent among a series of derivatives | researchgate.netuni.lu |

| 4-Aza-podophyllotoxin with alkyl and 4-fluorobenzyl substituents at 4-aza position | 6 human and 1 murine cancer cell lines | GI₅₀ 0.1 to <0.03 μg/mL | nih.govacs.org |

| 4'-Demethylated 4-aza-podophyllotoxin modifications | - | Significantly less potent | nih.govacs.org |

| Deoxypicropodophyllin (epimer of this compound) | P-388, A-549, HT-29 | 100-fold less cytotoxic than this compound | tandfonline.com |

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. wikipedia.org For this compound and its derivatives, QSAR studies have been employed to identify key physicochemical and structural descriptors that influence their potency, particularly as insecticidal and anticancer agents. acs.orgnih.govacs.org

A QSAR study on a series of 15 novel aromatic esters of 4'-demethyl-4-deoxypodophyllotoxin investigated their insecticidal activity against Mythimna separata. nih.govacs.org The analysis revealed that the relative number of benzene (B151609) rings and the final heat of formation were significant descriptors for their insecticidal activity. acs.orgnih.govacs.org This suggests that both the steric bulk (related to the number of benzene rings) and the thermodynamic stability of the molecules play a role in their biological effect.

Another QSAR study on podophyllotoxin derivatives against various fungi identified descriptors such as solvent-accessible surface area, A log P (a measure of lipophilicity), the energy of the highest occupied molecular orbital (HOMO), and conformational energy as important for antifungal activity. researchgate.net While not directly on this compound, these findings for structurally similar compounds highlight the types of parameters that are generally influential.

These models provide a mathematical framework to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more effective compounds. wikipedia.org The general form of a QSAR model is an equation that links biological activity to one or more calculated molecular descriptors. wikipedia.org

For instance, a QSAR model for the insecticidal activity of 4'-demethyl-4-deoxypodophyllotoxin esters might take the form:

Log(Insecticidal Activity) = c₀ + c₁(Number of Benzene Rings) + c₂(Heat of Formation) + ...

Where c₀, c₁, and c₂ are coefficients determined from the regression analysis of the experimental data. A statistically significant model, as indicated by high correlation coefficients (r²) and cross-validated correlation coefficients (q²), can then be used to predict the activity of new derivatives. researchgate.netresearchgate.net

The table below summarizes findings from a QSAR study on 4'-demethyl-4-deoxypodophyllotoxin derivatives.

Table 2: QSAR Descriptors for 4'-Demethyl-4-deoxypodophyllotoxin Derivatives

| Compound Series | Biological Activity | Key QSAR Descriptors | Reference |

|---|---|---|---|

| Aromatic esters of 4'-demethyl-4-deoxypodophyllotoxin | Insecticidal | Relative number of benzene rings, Final heat of formation | acs.orgnih.govacs.org |

Conformational Analysis and Biological Activity

The three-dimensional shape, or conformation, of this compound is intrinsically linked to its biological activity. Conformational analysis has revealed that the specific spatial arrangement of its constituent rings is crucial for its interaction with biological targets like tubulin. researchgate.net

A key finding is the distinct conformational difference between this compound and its inactive stereoisomer, deoxypicropodophyllin. jst.go.jp this compound predominantly exists in a single, rigid conformation where the trimethoxyphenyl E-ring is in a pseudoaxial position. tandfonline.comresearchgate.net In contrast, deoxypicropodophyllin, which differs only by the stereochemistry at the C-8' position, is conformationally flexible and can exist in multiple low-energy states. tandfonline.comresearchgate.net This conformational rigidity of this compound is believed to be essential for its potent biological activity, as it presents a well-defined shape for binding to its target. tandfonline.com

Proton nuclear magnetic resonance (¹H NMR) studies have been instrumental in elucidating these conformational details. jst.go.jp Analysis of the spectra has shown that in this compound, the B-ring adopts a half-chair form, and the substituent at the C-5a position is quasi-equatorial. jst.go.jp Conversely, in the inactive deoxypicropodophyllin, the B-ring is in a half-boat form, and the C-5a substituent is quasi-axial. jst.go.jp

The loss of activity in many synthetic analogues is often attributed to the loss of the axial E-ring conformation, which is critical for inhibiting tubulin polymerization. mdpi.com The active site of its biological targets imposes constraints that favor a specific conformation for binding, and only molecules that can readily adopt this shape will exhibit high potency. pnas.org For example, molecular docking studies with EGFR have shown that the tetracyclic core of this compound lies on the hinge region and is surrounded by hydrophobic residues, with the E-ring reaching the gatekeeper residue, indicating a specific conformational requirement for binding. nih.gov

The table below highlights the key conformational differences between this compound and its inactive epimer.

Table 3: Conformational Features of this compound and Deoxypicropodophyllin

| Feature | This compound (Active) | Deoxypicropodophyllin (Inactive) | Reference |

|---|---|---|---|

| Overall Conformation | Rigid, single main conformation | Flexible, four different conformations | tandfonline.comresearchgate.net |

| E-ring (Trimethoxyphenyl) Orientation | Pseudoaxial | Pseudoequatorial (in minimum-energy conformation) | tandfonline.com |

| B-ring Conformation | Half-chair | Half-boat | jst.go.jp |

| C-5a Substituent Orientation | Quasi-equatorial | Quasi-axial | jst.go.jp |

Influence of Substituents on Biological Potency

The biological potency of this compound can be significantly modulated by the introduction of various substituents at different positions on its core structure. Research has systematically explored how different functional groups affect its antineoplastic and other biological activities.

Substitutions at the C-4 Position: The C-4 position on the C-ring is a key site for modification. Introducing an amino group (4β-amino-4-deoxypodophyllotoxin) has been a fruitful strategy, leading to derivatives with potent cytotoxicity. researchgate.net For instance, the synthesis of 4β-amino-4'-O-demethyl-4-deoxypodophyllotoxin derivatives, particularly with N-aryl piperazinyl groups, resulted in compounds that were more cytotoxic than the anticancer drug etoposide. researchgate.netuni.lu In contrast, increasing the steric bulk of ester substituents at C-4 has been shown to generally decrease antiproliferative activity. tandfonline.com

Substitutions on the E-Ring: The trimethoxyphenyl E-ring is crucial for activity. Demethylation at the 4'-position to give 4'-demethyl-4-deoxypodophyllotoxin is a common modification that allows for the introduction of new functionalities. pharmacophorejournal.com Esterification at this position has been explored, with some aromatic esters showing significant insecticidal activity. nih.govacs.org Specifically, derivatives containing a pyridinyl group were found to be particularly potent. nih.gov However, in the context of 4-aza-podophyllotoxin analogues, 4'-demethylation led to a significant decrease in anticancer potency. nih.govacs.org

Modifications to the A-Ring and C-Ring (Aza-analogues): Replacing carbon atoms with nitrogen (creating aza-analogues) has yielded compounds with interesting properties. In a series of 4-aza-2,3-dehydro-4-deoxypodophyllotoxin analogues, it was found that the steric effects of substituents on the B-ring had a greater impact on cytotoxicity than electronic effects. researchgate.netnih.gov Furthermore, the presence of a methoxy (B1213986) group on the E-ring was not essential for potent cytotoxicity in this series. researchgate.netnih.gov For 4-aza-podophyllotoxin modifications, alkyl and 4-fluorobenzyl substituents at the 4-aza position resulted in the most potent cancer cell growth inhibitory activity. nih.govacs.org

The table below summarizes the influence of various substituents on the biological potency of this compound derivatives.

Table 4: Influence of Substituents on the Biological Potency of this compound Derivatives

| Modification Site | Substituent Type | Effect on Potency | Reference |

|---|---|---|---|

| C-4 | 4β-Amino groups (e.g., N-aryl piperazinyl) | Increased cytotoxicity | researchgate.netuni.lu |

| C-4 | Bulky esters | Decreased antiproliferative activity | tandfonline.com |

| E-Ring (4'-position) | Pyridinyl-containing esters | Increased insecticidal activity | nih.gov |

| 4-Aza Position | Alkyl and 4-fluorobenzyl groups | Potent anticancer activity | nih.govacs.org |

| E-Ring (4'-position) in 4-Aza Analogues | Demethylation | Decreased anticancer activity | nih.govacs.org |

| B-Ring (in Aza-analogues) | Substituents | Steric effects more influential than electronic effects | researchgate.netnih.gov |

Preclinical Efficacy and Pharmacological Spectrum

Anticancer Activity Across Diverse Cell Lines

Gastrointestinal Cancers (Esophageal Squamous Cell Carcinoma, Gastric, Colorectal, Cholangiocarcinoma)

Esophageal Squamous Cell Carcinoma (ESCC): In ESCC cell lines KYSE 30 and KYSE 450, deoxypodophyllotoxin has been shown to inhibit cell viability and colony formation in a manner dependent on both dose and time. mdpi.comresearchgate.net The compound directly inhibits the kinase activity of the epidermal growth factor receptor (EGFR) and the phosphorylation of its downstream signaling molecules, including AKT, GSK-3β, and ERK. mdpi.comnih.gov This inhibition leads to G2/M phase cell cycle arrest and apoptosis, which is triggered by the release of cytochrome c from the mitochondria. mdpi.comresearchgate.net Furthermore, DPT treatment in these cells increases endoplasmic reticulum stress, the generation of reactive oxygen species, and the activation of multiple caspases. mdpi.comnih.gov

Gastric Cancer: Research on the human gastric cancer cell line SGC-7901 has revealed that DPT inhibits cell proliferation and induces G2/M cell cycle arrest, leading to apoptosis. nih.gov The mechanism involves the accumulation of cyclin B1, Cdc2, and Cdc25C, a decrease in Bcl-2 expression, and the activation of caspase-3 and PARP. nih.gov In vivo studies using a xenograft model of gastric cancer also demonstrated that DPT significantly inhibits tumor growth. nih.gov

Colorectal Cancer (CRC): this compound has shown potent cytotoxic effects against various colorectal cancer cell lines, including HT29, DLD1, and Caco2. nih.govnih.govresearchgate.net It inhibits the proliferation of these cells by inducing mitotic arrest through the destabilization of microtubules. nih.govnih.gov This leads to the activation of the mitochondrial apoptotic pathway, characterized by an increase in the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein Bcl-xL, ultimately resulting in caspase-mediated apoptosis. nih.govnih.gov The IC50 values for DPT in these cell lines are in the nanomolar range, indicating high potency. researchgate.net

Cholangiocarcinoma: In human cholangiocarcinoma cell lines QBC939 and RBE, DPT has been found to inhibit cell viability in a dose- and time-dependent manner. nih.gov The compound induces G2/M phase cell cycle arrest by downregulating Cyclin B and cyclin-dependent kinase 1 (CDK1). nih.gov It also promotes apoptosis, which is confirmed by morphological changes and the activation of caspases-3, -8, and -9. nih.gov The IC50 values for DPT in QBC939 cells ranged from 0.460 to 1.186 µM and in RBE cells from 0.405 to 1.138 µM over 24 to 72 hours. nih.gov

Table 1: Preclinical Efficacy of this compound in Gastrointestinal Cancers

| Cancer Type | Cell Line(s) | Key Findings |

|---|---|---|

| Esophageal Squamous Cell Carcinoma | KYSE 30, KYSE 450 | Inhibits cell viability, induces G2/M arrest and apoptosis via EGFR pathway inhibition. mdpi.comresearchgate.net |

| Gastric Cancer | SGC-7901 | Inhibits proliferation, induces G2/M arrest and apoptosis, inhibits tumor growth in vivo. nih.gov |

| Colorectal Cancer | HT29, DLD1, Caco2 | Potent cytotoxicity, induces mitotic arrest and apoptosis via microtubule destabilization. nih.govnih.govresearchgate.net |

| Cholangiocarcinoma | QBC939, RBE | Inhibits cell viability, induces G2/M arrest and apoptosis via caspase activation. nih.gov |

Lung Cancers (Non-Small Cell Lung Cancer, A-549)

This compound has shown significant antitumor effects in non-small cell lung cancer (NSCLC) cells. nih.govfrontiersin.org In cell lines such as A549, SK-MES-1, H460, and SPC-A1, DPT suppressed cell viability in a dose- and time-dependent manner. nih.govfrontiersin.org The compound promotes apoptosis, as evidenced by increased caspase-3 activity. nih.govfrontiersin.org A key mechanism of action in NSCLC is the reduction of glycolysis mediated by hypoxia-inducible factor-1α (HIF-1α). nih.gov DPT increases the degradation of HIF-1α, leading to decreased glucose consumption and lactate (B86563) production. nih.gov

In the A-549 human lung cancer cell line, a derivative of this compound, LJ12, demonstrated superior antitumor activity compared to etoposide (B1684455), with a lower half-maximal inhibitory concentration (IC50) of approximately 0.1 µM. spandidos-publications.com LJ12 was found to induce G2/M phase cell cycle arrest and apoptosis. spandidos-publications.com Another study on A549 cells showed that a different DPT derivative, DPMA, also induced apoptosis and had anti-angiogenic effects. nih.gov

Furthermore, in gefitinib-resistant NSCLC cells (HCC827GR), DPT has been shown to overcome resistance by inhibiting both the EGFR and MET signaling pathways. nih.govjmb.or.kr It competitively binds with ATP to EGFR and MET, reducing their kinase activities and suppressing downstream signaling. nih.govkoreascience.kr This leads to apoptosis and G2/M cell cycle arrest. nih.gov

Table 2: Preclinical Efficacy of this compound in Lung Cancers

| Cancer Subtype | Cell Line(s) | Key Findings |

|---|---|---|

| Non-Small Cell Lung Cancer (NSCLC) | A549, SK-MES-1, H460, SPC-A1 | Suppresses cell viability, promotes apoptosis, reduces glycolysis via HIF-1α degradation. nih.govfrontiersin.org |

| NSCLC (Gefitinib-Resistant) | HCC827GR | Overcomes resistance by inhibiting EGFR and MET pathways, inducing apoptosis and G2/M arrest. nih.govjmb.or.kr |

| NSCLC | A-549 | DPT derivative (LJ12) shows superior antitumor activity to etoposide. spandidos-publications.com |

Breast Cancer

This compound has been identified as a potent inducer of apoptosis in malignant breast cancer cells, such as the MDA-MB-231 line. nih.gov It has been shown to inhibit cell survival pathways mediated by MAPK/ERK and NF-κB. nih.gov In both MCF-7 and MDA-MB-231 breast cancer cell lines, DPT treatment resulted in a dose-responsive inhibition of cell growth with very low IC50 values of 10.91 nM and 20.02 nM, respectively. researchgate.net The compound has also been shown to inhibit cellular growth by hindering the PI3K/mTOR signaling pathway. spandidos-publications.com Studies suggest that DPT may be more effective than paclitaxel (B517696) in multidrug-resistant breast cancer due to its ability to avoid efflux transport. dntb.gov.ua

Table 3: Preclinical Efficacy of this compound in Breast Cancer

| Cell Line(s) | Key Findings | IC50 Values |

|---|---|---|

| MDA-MB-231 | Induces apoptosis, inhibits MAPK/ERK and NF-κB pathways. nih.gov | 20.02 nM researchgate.net |

| MCF-7 | Inhibits cell growth via the PI3K/mTOR pathway. researchgate.netspandidos-publications.com | 10.91 nM researchgate.net |

Prostate Cancer

The anticancer effects of this compound have been investigated in human prostate cancer cells. nih.gov In the DU-145 prostate cancer cell line, DPT markedly reduced cell proliferation and induced apoptosis, which was associated with the activation of caspase-3. nih.gov The mechanism of action involves the downregulation of phosphorylated Akt and the activation of the p53/Bax/PTEN signaling pathway. nih.gov This suggests that caspase-mediated pathways are involved in DPT-induced apoptosis in prostate cancer cells. nih.gov DPT has also shown cytotoxicity against other prostate cancer cell lines like LNCaP and PC-3. researchgate.net

Table 4: Preclinical Efficacy of this compound in Prostate Cancer

| Cell Line(s) | Key Findings |

|---|---|

| DU-145 | Reduces proliferation, induces apoptosis via Akt/p53/Bax/PTEN pathway. nih.gov |

| LNCaP, PC-3 | Cytotoxic effects observed. researchgate.net |

Brain Tumors (Glioblastoma)

This compound has demonstrated potent growth-inhibitory action against glioblastoma (GBM) cells, with IC50 values in the nanomolar range. nih.gov In U-87 MG and SF126 GBM cells, DPT treatment led to G2/M phase cell cycle arrest and induced apoptosis through caspase-dependent pathways. nih.govoncotarget.com Specifically, in U-87 MG cells, DPT decreased the expression of cell cycle regulatory proteins Cdc2, cyclin B1, and Cdc25C. oncotarget.com It also induced apoptosis by decreasing the expression of Bcl-xL and Bcl-2. oncotarget.com Furthermore, DPT has been shown to inhibit cell viability and invasion in human glioblastoma cells by blocking the PI3K/Akt signaling pathway. spandidos-publications.com

Table 5: Preclinical Efficacy of this compound in Brain Tumors

| Cell Line(s) | Key Findings |

|---|---|

| U-87 MG, SF126 | Potent growth inhibition, G2/M arrest, and apoptosis via caspase-dependent pathways. nih.govoncotarget.com |

| U87, U251 | Inhibits cell viability and invasion by blocking the PI3K/Akt signaling pathway. spandidos-publications.com |

Osteosarcoma

The effects of this compound have also been studied in osteosarcoma cells. jmb.or.kr It has been shown to inhibit the growth of osteosarcoma cells. jmb.or.kr In U2OS osteosarcoma cells, DPT induces cytoprotective autophagy by downregulating p-AKT and inhibiting the PI3K/AKT/mTOR signaling pathway. nih.gov

Table 6: Preclinical Efficacy of this compound in Osteosarcoma

| Cell Line(s) | Key Findings |

|---|---|

| U2OS | Induces cytoprotective autophagy by inhibiting the PI3K/AKT/mTOR pathway. nih.gov |